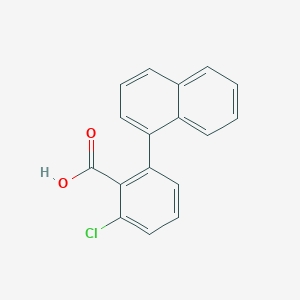
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% (4-Cl-NapBA) is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 118-120°C and a molecular weight of 246.58 g/mol. 4-Cl-NapBA is soluble in water, alcohol, and acetone, and is insoluble in ether and benzene. It is used for a variety of scientific research applications, including medicinal chemistry, drug design, and synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is not well understood. However, it is believed to act as a proton donor, forming hydrogen bonds with other molecules. This allows it to interact with a variety of biological molecules, such as enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and can be easily synthesized in a short amount of time. Additionally, it is soluble in water, alcohol, and acetone, making it easy to use in a variety of synthetic reactions. However, it is not soluble in ether and benzene, which can limit its use in certain reactions.
Future Directions
The potential applications of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% in scientific research are vast. Future research should focus on exploring its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research should be conducted to develop new synthetic methods for the synthesis of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95%. Finally, further studies should be conducted to elucidate the mechanism of action of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% and to identify its potential targets.
Synthesis Methods
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% can be synthesized in a three-step process. First, an esterification reaction is performed between naphthalene-1-carboxylic acid and 4-chlorobenzoyl chloride, yielding 4-chloro-2-(naphthalen-1-yl)benzoic acid. This reaction is typically performed in a solvent such as dichloromethane or dimethylformamide. The second step involves purification of the product using recrystallization or column chromatography. Finally, the product is dried and the concentration is determined.
Scientific Research Applications
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in medicinal chemistry, drug design, and synthetic organic chemistry. In medicinal chemistry, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of enzymes and receptors. In drug design, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a building block for the synthesis of novel drug candidates. In synthetic organic chemistry, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
4-chloro-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSTBKGPDCUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









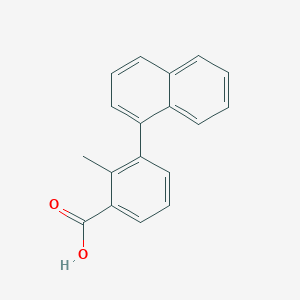
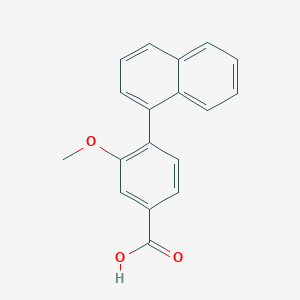
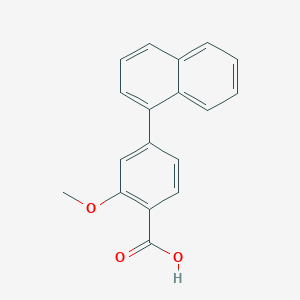
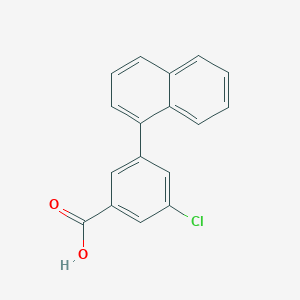
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)
